molecular formula C16H16N2O2 B7568204 N-(4-oxocyclohexyl)quinoline-8-carboxamide

N-(4-oxocyclohexyl)quinoline-8-carboxamide

Cat. No. B7568204
M. Wt: 268.31 g/mol
InChI Key: ZWBVYGFOEMKPMK-UHFFFAOYSA-N
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Description

N-(4-oxocyclohexyl)quinoline-8-carboxamide, also known as CQ1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively studied for its ability to interact with biological systems, and its unique chemical structure makes it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(4-oxocyclohexyl)quinoline-8-carboxamide is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. N-(4-oxocyclohexyl)quinoline-8-carboxamide has also been shown to modulate the activity of various receptors, including the cannabinoid receptor and the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
N-(4-oxocyclohexyl)quinoline-8-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress, which are implicated in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. N-(4-oxocyclohexyl)quinoline-8-carboxamide has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin, which are involved in mood regulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-oxocyclohexyl)quinoline-8-carboxamide is its ability to interact with multiple biological targets, making it a versatile tool for studying various biological processes. However, one limitation of N-(4-oxocyclohexyl)quinoline-8-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for research on N-(4-oxocyclohexyl)quinoline-8-carboxamide. One area of interest is the development of more potent and selective analogs of N-(4-oxocyclohexyl)quinoline-8-carboxamide, which could have improved efficacy and reduced side effects. Another area of interest is the investigation of the compound's potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases. Finally, further research is needed to fully elucidate the mechanism of action of N-(4-oxocyclohexyl)quinoline-8-carboxamide and its interactions with biological targets.

Synthesis Methods

The synthesis of N-(4-oxocyclohexyl)quinoline-8-carboxamide involves the reaction of 4-oxocyclohexylamine and 8-chloroquinoline-5-carboxylic acid in the presence of a base catalyst. The resulting product is then purified through a series of filtration and recrystallization steps to obtain a pure form of N-(4-oxocyclohexyl)quinoline-8-carboxamide.

Scientific Research Applications

N-(4-oxocyclohexyl)quinoline-8-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

properties

IUPAC Name

N-(4-oxocyclohexyl)quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-13-8-6-12(7-9-13)18-16(20)14-5-1-3-11-4-2-10-17-15(11)14/h1-5,10,12H,6-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBVYGFOEMKPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1NC(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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